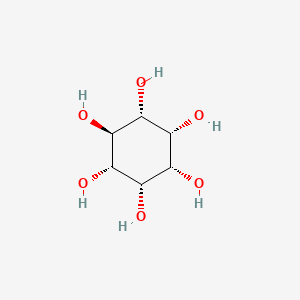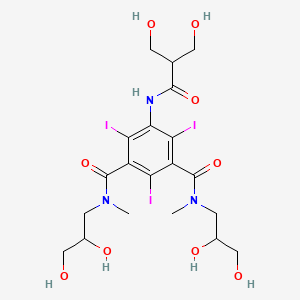
Iobitridol
Übersicht
Beschreibung
Iobitridol is an iodine-based contrast agent used with X-ray or CT imaging . It is a water-soluble, non-ionic, monomeric, low-osmolar contrast medium. The potential for interaction with membrane proteins in the body has been minimized by stable masking of the molecule’s lipophilic tri-iodinated benzene ring .
Molecular Structure Analysis
Iobitridol has a molecular formula of C20H28I3N3O9 and a molecular weight of 835.169 . It is based on the 2,4,6-tri-iodinated benzene ring . In alkaline solution, the proton spectrum of Iobitridol displayed a distinct signal at about 2.6 ppm accounting for one proton integral which was assigned to the single proton of the propylcarboxamino substituent of the benzene ring .Physical And Chemical Properties Analysis
Iobitridol has a melting point of 196-199°C, a predicted boiling point of 1010.9±65.0 °C, and a predicted density of 2.171±0.06 g/cm3 . It is highly soluble in water, stable, biologically inert, and selectively excreted .Wissenschaftliche Forschungsanwendungen
General Use in Diagnostic Imaging
Iobitridol is a water-soluble, non-ionic, monomeric, low-osmolar, iodine-based contrast medium . It is approved in various countries worldwide for use as an intravascular contrast medium in adults and children . It is used in diagnostic imaging to enhance the contrast between different tissues that may not naturally attenuate or absorb radiation to sufficiently different extents to allow clear visualization of essential details .
Radiographic Imaging
In randomized controlled trials, the global image quality and diagnostic quality with Iobitridol did not differ from those with other low-osmolar contrast media (iohexol, iopromide, iopamidol, iomeprol and ioxaglate) or the iso-osmolar contrast medium iodixanol in adults or children undergoing radiographic imaging .
Coronary CT Angiography
Iobitridol has been used in coronary CT angiography. A study demonstrated the non-inferiority of Iobitridol 350 for coronary CT angiography compared to higher iodine content contrast media regarding the rate of patients evaluable for the presence of coronary artery stenoses .
Opacification
Large post-marketing surveillance studies have confirmed that Iobitridol produces good or excellent opacification and is an effective contrast agent in the vast majority of patients .
Tolerability
Iobitridol was generally well tolerated and had a tolerability profile similar to that of other low-osmolar and iso-osmolar contrast media .
Safety and Hazards
Iobitridol is generally well tolerated. The most common adverse effect is nausea. Severe allergic reactions are rare . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Iobitridol is primarily used as an iodine-based radiocontrast agent in X-ray imaging . Its primary targets are the tissues that need to be visualized during radiographic imaging procedures. By enhancing the contrast between different tissues, it allows for clear visualization of essential details .
Mode of Action
Iobitridol works by attenuating X-ray radiation in direct proportion to its concentration . It contains three iodine atoms, which are responsible for the radiopaque properties of the molecule . These iodine atoms are highly effective at attenuating X-ray radiation, allowing for the differentiation of finer detail in the X-ray images .
Biochemical Pathways
Instead, it functions by enhancing the contrast in X-ray images, allowing for better visualization of the structures being imaged .
Pharmacokinetics
Iobitridol exhibits favorable pharmacokinetic properties. It is administered intravenously and is distributed in the circulatory system and the interstitium . The substance is only marginally bound to blood plasma proteins (about 2%) and membrane proteins . It has an elimination half-life of 1.8 hours . , which contributes to its high bioavailability.
Result of Action
The primary result of Iobitridol’s action is the enhancement of contrast in X-ray images. This allows for clear visualization of the structures being imaged, aiding in the diagnosis of various medical conditions . It has been used in trials studying the diagnostic of Diagnostic Imaging, Coronary Artery Disease, Type 2 Diabetes Mellitus, and Coronary Atherosclerosis .
Action Environment
The action of Iobitridol can be influenced by various environmental factors. For instance, the degree of contrast enhancement can be affected by the concentration of the agent, the type of tissue being imaged, and the specific imaging technique used . Furthermore, patient-specific factors, such as kidney function, can influence the clearance and thus the duration of action of Iobitridol .
Eigenschaften
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBXIKWXNRACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869865 | |
| Record name | Iobitridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iobitridol | |
CAS RN |
136949-58-1 | |
| Record name | Iobitridol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136949-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iobitridol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iobitridol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iobitridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOBITRIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Iobitridol work as a contrast agent in diagnostic imaging?
A1: Iobitridol, like other iodinated contrast agents, functions by temporarily increasing the density of the targeted tissue or fluid. [] This increased density allows for enhanced visualization of internal structures during imaging procedures like X-rays, computed tomography (CT) scans, and angiography. [] Essentially, Iobitridol improves the contrast between different tissues, making it easier for healthcare professionals to interpret the images.
Q2: What is the molecular formula and weight of Iobitridol?
A2: Iobitridol's molecular formula is C35H46I3N3O16, and its molecular weight is 1113.5 g/mol. []
Q3: Is there any spectroscopic data available for Iobitridol?
A3: Yes, researchers have used various spectroscopic techniques to characterize Iobitridol. Studies utilizing techniques like HPLC, 1H- and 13C-NMR spectroscopy have provided insights into its structural characteristics and behavior. [] For instance, these studies have shown that Iobitridol's structure features two tertiary carbamoyl substituents with high rotation barriers, contributing to the stability of its hydrophilic sphere. []
Q4: How stable is Iobitridol under various storage conditions?
A4: Iobitridol demonstrates remarkable chemical stability. [] Further research is necessary to determine specific stability data under a wider range of conditions.
Q5: How is Iobitridol absorbed, distributed, metabolized, and excreted (ADME) in the body?
A5: Research indicates that Iobitridol primarily follows the extracellular fluid pathway. [, , ] Following intravenous administration, it is rapidly distributed throughout the vascular system and interstitial spaces without crossing the blood-brain barrier. [, ] Iobitridol is mainly excreted unchanged by the kidneys. [, , ] In cases of renal impairment, biliary excretion plays a more significant role. []
Q6: Are there differences in Iobitridol's PK/PD profile between males and females?
A6: A whole-body quantitative autoradiographic study in rats observed no significant sex-related differences in the biodistribution and elimination of Iobitridol. []
Q7: Has Iobitridol been investigated in animal models?
A7: Yes, numerous preclinical studies have utilized animal models, primarily rabbits and rats, to investigate Iobitridol's pharmacokinetics, biodistribution, and potential toxicity. [, , , , , , , , , ] These studies provide valuable insights into its behavior and potential effects in living organisms.
Q8: What is the safety profile of Iobitridol?
A9: Extensive preclinical and clinical studies have investigated the safety profile of Iobitridol. [, , , ] While generally considered safe and well-tolerated, like all medications, Iobitridol can cause side effects. The most common side effects are mild and include a warm feeling, metallic taste in the mouth, and headaches. [, ]
Q9: Are there specific risk factors that might increase the likelihood of experiencing adverse reactions to Iobitridol?
A10: Clinical studies indicate that pre-existing conditions like cardiovascular diseases, allergies, asthma, and renal insufficiency can increase the risk of experiencing adverse reactions to Iobitridol. [, ] Additionally, being female and younger than 60 years old was associated with a higher prevalence of adverse events. []
Q10: Are there ongoing research efforts to improve the targeted delivery of Iobitridol?
A10: While the provided research primarily focuses on Iobitridol's established applications, researchers are continuously exploring novel contrast agents and drug delivery systems for improved targeting and diagnostic accuracy.
Q11: How does Iobitridol compare to other contrast agents, such as Iopamidol, Iohexol, or Iodixanol?
A12: Several studies in the provided research directly compare Iobitridol with other contrast agents like Iopamidol, Iohexol, and Iodixanol. [, , , , , ] These comparisons focus on various aspects, including image quality, diagnostic efficacy, clinical safety, impact on renal function, and pharmacokinetic profiles. While each agent has its own characteristics, Iobitridol generally demonstrates comparable or favorable outcomes in many instances.
Q12: What are some of the key tools and resources utilized in Iobitridol research?
A13: Research on Iobitridol utilizes a range of sophisticated tools and resources. Techniques like HPLC and NMR spectroscopy are crucial for structural characterization. [, ] Animal models, particularly rabbits and rats, are extensively employed to investigate its biodistribution, pharmacokinetics, and potential toxicity. [, , , , , , , , , ] Furthermore, advanced imaging modalities like CT and quantitative autoradiography are instrumental in studying its behavior and effects in vivo. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



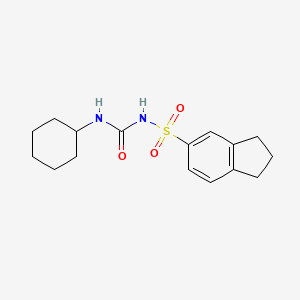

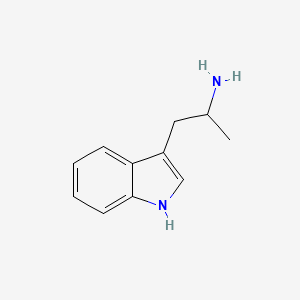

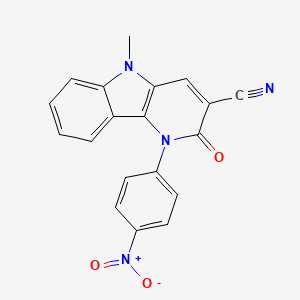
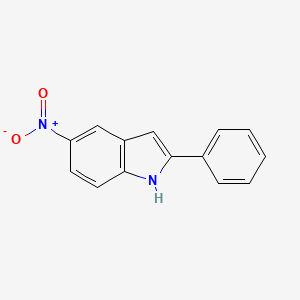

![[(4S,5R,6R,9S,10R,12R,14R)-4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B1671945.png)


![3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B1671951.png)


